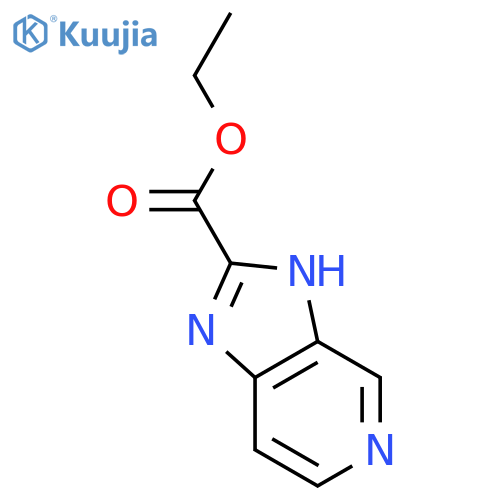

Cas no 214778-28-6 (ethyl 3H-imidazo4,5-cpyridine-2-carboxylate)

214778-28-6 structure

商品名:ethyl 3H-imidazo4,5-cpyridine-2-carboxylate

CAS番号:214778-28-6

MF:C9H9N3O2

メガワット:191.186661481857

MDL:MFCD18338189

CID:1109035

PubChem ID:18537904

ethyl 3H-imidazo4,5-cpyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3H-Imidazo[4,5-c]pyridine-2-carboxylic acid ethyl ester

- ethyl 3H-imidazo4,5-cpyridine-2-carboxylate

- Z1124756423

- EN300-245742

- 214778-28-6

- G74679

- ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate

- CS-0242174

- ethyl3H-imidazo[4,5-c]pyridine-2-carboxylate

- SCHEMBL7072038

- AKOS012662674

- MFCD18338189

- SY352076

- ethyl 1H-imidazo[4,5-c]pyridine-2-carboxylate

- IRKUAHWNUMPODE-UHFFFAOYSA-N

-

- MDL: MFCD18338189

- インチ: InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12)

- InChIKey: IRKUAHWNUMPODE-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NC2=C(N1)C=NC=C2

計算された属性

- せいみつぶんしりょう: 191.069476538g/mol

- どういたいしつりょう: 191.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 67.9Ų

ethyl 3H-imidazo4,5-cpyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-245742-5.0g |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 5.0g |

$3065.0 | 2023-07-09 | |

| Enamine | EN300-245742-0.1g |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 0.1g |

$366.0 | 2023-07-09 | |

| Enamine | EN300-245742-0.25g |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 0.25g |

$524.0 | 2023-07-09 | |

| Enamine | EN300-1602799-0.05g |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 0.05g |

$245.0 | 2024-06-19 | |

| Enamine | EN300-1602799-0.5g |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 0.5g |

$824.0 | 2024-06-19 | |

| Enamine | EN300-1602799-0.1g |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 0.1g |

$366.0 | 2024-06-19 | |

| Ambeed | A1661878-50mg |

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 98% | 50mg |

$264.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN754-250mg |

ethyl 1H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 250mg |

¥3435.0 | 2024-04-22 | |

| Ambeed | A1661878-100mg |

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 98% | 100mg |

$396.0 | 2024-07-28 | |

| Aaron | AR028F67-500mg |

ethyl3H-imidazo[4,5-c]pyridine-2-carboxylate |

214778-28-6 | 95% | 500mg |

$1158.00 | 2025-02-16 |

ethyl 3H-imidazo4,5-cpyridine-2-carboxylate 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

214778-28-6 (ethyl 3H-imidazo4,5-cpyridine-2-carboxylate) 関連製品

- 1865-04-9(1,4-Benzenediol,2,5-bis(4-morpholinylmethyl)-, 1,4-diacetate)

- 1865-09-4(ethyl 1H-1,3-benzodiazole-2-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:214778-28-6)ethyl 3H-imidazo4,5-cpyridine-2-carboxylate

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):238.0/356.0/515.0/1040.0